molecular formula C27H34O15 B12316859 9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one

9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one

Cat. No.: B12316859
M. Wt: 598.5 g/mol
InChI Key: AGQARHVGJIEPHM-UHFFFAOYSA-N
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Description

Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a natural coumarin compound found in the roots of Heracleum stenopterum.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the roots of Heracleum stenopterum using ethanol extraction methods

Industrial Production Methods

Industrial production of Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] involves large-scale extraction from plant sources. The process includes harvesting the roots of Heracleum stenopterum, followed by ethanol extraction and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of coumarins and their derivatives.

    Biology: Investigated for its potential biological activities, such as cytotoxic effects against cancer cell lines.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of natural product libraries for drug discovery.

Mechanism of Action

The mechanism of action of Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:

    Inhibition of enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Modulation of signaling pathways: Including the NF-κB and MAPK pathways, which play roles in cell proliferation and apoptosis.

Comparison with Similar Compounds

Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] can be compared with other similar coumarin compounds, such as:

  • Tert-O-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranosyl-byakangelicin
  • 2’-O-beta-D-apiofuranosyl-(1→6)-beta-D-glucopyranosyl-peucedanol

These compounds share similar structural features but differ in their specific biological activities and applications. Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is unique due to its specific glycosylation pattern and its presence in Heracleum stenopterum.

Properties

IUPAC Name

9-[3-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O15/c1-26(2,15(29)9-37-22-20-13(5-6-36-20)7-12-3-4-16(30)41-21(12)22)42-24-19(33)18(32)17(31)14(40-24)8-38-25-23(34)27(35,10-28)11-39-25/h3-7,14-15,17-19,23-25,28-29,31-35H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQARHVGJIEPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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